(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Description
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is a secondary amine featuring a 3-methylbenzyl group and a 2-methoxy-1-methylethyl substituent on the nitrogen atom. The compound’s structure combines aromatic and ether-functionalized aliphatic moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPUKIMRCPIANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386082 | |
| Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-84-7 | |
| Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of Benzyl Imine Intermediate
- React 3-methyl-benzaldehyde with 2-methoxy-1-methyl-ethylamine or a suitable precursor under azeotropic dehydration conditions.
- Use solvents like toluene or benzene for azeotropic removal of water.
- Reaction conditions: reflux at 80–145°C for 8–16 hours.
- Result: formation of the benzyl imine intermediate with high conversion.
Step 2: Methylation or Alkylation of the Imine Intermediate
- Add a methylating reagent such as methyl iodide, methyl carbonate, or methyl sulfate.
- Use an acid-binding agent (e.g., LiOH, NaOH, KOH) to maintain alkaline conditions.
- Temperature: 0–60°C during addition, followed by room temperature reaction for 2–5 hours.
- Outcome: formation of N-benzyl alkenyl-2-methoxyethylamine intermediate.
Step 3: Deprotection to Obtain 2-Methoxyethyl Amine Hydrochloride Aqueous Solution
- Add an acid solution (hydrochloric acid, sulfuric acid, or phosphoric acid) dropwise to the organic phase containing the intermediate.
- Molar ratio acid to intermediate: 1.2–2:1.
- Reaction at room temperature for 0.5–3 hours.
- Separate aqueous phase containing 2-methoxyethyl amine hydrochloride.
Step 4: Preparation of Free 2-Methoxyethyl Amine Solution and Purification
- Mix the aqueous hydrochloride solution with a second benzene/toluene solvent (1–5 times volume).
- Heat to 80–145°C for 10–18 hours to perform azeotropic dehydration.
- Dry the product, dissolve in organic solvent (methanol, ethanol), add alkali reagent (e.g., sodium carbonate).
- React at room temperature for 8–20 hours to free the amine.
- Final purification by distillation/rectification collecting fractions at 82–85°C.
- Yield: 56–84%, purity >99.7%, water content <0.2%.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Benzyl imine formation | 3-methyl-benzaldehyde + 2-methoxy-1-methyl-ethylamine, toluene | 80–145 | 8–16 | High conversion | Azeotropic dehydration |
| Methylation of imine | Methyl iodide or methyl carbonate + LiOH/NaOH | 0–60 (addition), RT (reaction) | 1–2.5 (addition), 2–5 (reaction) | Intermediate formed | Acid-binding agent controls pH |
| Deprotection (acid addition) | HCl or H2SO4, molar ratio acid:intermediate 1.2–2:1 | RT | 0.5–3 | 2-methoxyethyl amine hydrochloride | Phase separation aqueous-organic |
| Free amine formation & drying | Alkali reagent + organic solvent, azeotropic dehydration | 80–145 | 10–18 (dehydration), 8–20 (alkali reaction) | Final product purity >99.7% | Distillation to isolate pure amine |
Alternative and Supporting Methods
Other synthetic routes reported in literature for related amines include:
- Gabriel synthesis and Mitsunobu reaction : These methods involve phthalimide intermediates but generate significant waste and are less atom-economical.
- Oxidation of protected glycine derivatives : Manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl protected glycine derivatives has been reported for α-imino acid synthesis, which could be adapted for imine intermediates.
- Nucleophilic substitution on benzyl halides : Alkylation of amines with benzyl bromides or chlorides bearing methyl substituents under basic conditions is a classical approach but less specific for methoxyethyl groups.
Research Findings and Industrial Relevance
- The described method from patent CN103936599A offers a safe, low-cost, and environmentally friendly process compared to traditional high-temperature, high-pressure industrial methods.
- The process avoids harsh conditions (>200°C, high pressure) and hazardous catalysts.
- The total yield of 56–84% with purity above 99.7% is suitable for pharmaceutical and fine chemical applications.
- Waste generation is minimized, and by-products such as phenyl aldehyde/toluene solutions are recoverable.
- The process is scalable and amenable to industrial production with straightforward operation and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of halides, thiols, or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anti-emetic Properties
- The compound has been investigated for its efficacy as an anti-emetic agent. Research indicates that derivatives of benzylamines can act as antagonists for neurokinin-1 (NK-1) receptors, which are involved in the vomiting reflex. Such compounds may help manage nausea and vomiting in clinical settings, particularly for patients undergoing chemotherapy or surgery .
- Anesthesia Recovery
-
Potential Antitumor Activity
- Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group may enhance the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy in targeting tumor cells .
Synthesis and Derivatives
The synthesis of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine typically involves multi-step organic reactions, including reductive amination techniques. The optimization of synthesis processes has been a focus of research to improve yields and purity of the final product .
Several case studies have documented the effectiveness of this compound and its derivatives:
- Study on Anti-emetic Effects : A clinical trial involving patients undergoing chemotherapy demonstrated that administration of NK-1 receptor antagonists significantly reduced the incidence of nausea and vomiting compared to placebo groups .
- Anesthesia Recovery Research : A study on animals indicated that those treated with benzylamine derivatives showed faster recovery times post-anesthesia, suggesting a role in enhancing anesthetic protocols .
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, 4-fluoro () and 4-methoxy () substituents alter electronic properties—fluorine withdraws electrons, while methoxy donates them, affecting solubility and reactivity . Methoxy vs. Methylsulfanyl: The 4-methylsulfanyl group () offers a sulfur atom capable of participating in coordination chemistry, unlike the oxygen-dominated methoxy analogs .
Biological Activity
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is a chemical compound that has garnered interest in various fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO
- Molecular Weight : 205.27 g/mol
- CAS Number : 1052529-83-5
The compound features a methoxy group and an amine functional group, which enhance its lipophilicity and influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins, which alters their activity and modulates biochemical pathways. This interaction can influence cellular processes such as signal transduction, metabolic regulation, and gene expression .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This activity is likely due to its structural features that facilitate interaction with microbial cell membranes or metabolic pathways .
- Anticancer Properties : The compound has shown promise in anticancer research, with studies indicating that it may inhibit the growth of certain cancer cell lines. The exact mechanisms are still under investigation but may involve the modulation of apoptosis pathways or interference with cancer cell metabolism .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common bacterial strains.
- Method : Disk diffusion method was used to assess the inhibition zones.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Anticancer Activity Evaluation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer therapeutic .
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| (2-Methoxybenzyl)-(2-methoxy-1-methyl-ethyl)-amine | C13H19N | Antimicrobial and anticancer properties |
| 3-Methoxybenzylamine | C10H13NO | Neuroprotective effects |
| 4-Methoxybenzylamine | C10H13NO | Antioxidant properties |
This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of functional group positioning in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves dissolving substituted intermediates in boiling distilled water and combining them with aldehyde derivatives in polar aprotic solvents like DMF. For example, substituted benzimidazoles dissolved in water can react with 2-ethoxy-quinoline-3-carbaldehyde in DMF under stirring at room temperature, followed by vacuum filtration to isolate the product . Optimization strategies include adjusting solvent ratios, temperature control (e.g., reflux vs. room temperature), and catalyst screening. Reaction progress should be monitored via TLC or HPLC to identify optimal quenching points.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming structural motifs, such as methoxy and benzyl groups, as demonstrated in studies of similar triazine derivatives . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) assesses purity. Differential Scanning Calorimetry (DSC) can determine melting point consistency, and IR spectroscopy identifies functional groups like amine stretches. Cross-validation using multiple techniques is recommended to resolve ambiguities .
Q. How does the ortho-methoxy substitution in the benzyl group influence the compound's reactivity compared to para or meta isomers?
- Methodological Answer : Positional isomerism significantly impacts reactivity. Ortho-methoxy groups introduce steric hindrance and electronic effects, altering reaction kinetics in nucleophilic substitutions or catalytic hydrogenation. For example, ortho-substituted analogs of N-(2-Methoxybenzyl)oxetan-3-amine exhibit reduced reactivity in ring-opening reactions compared to para isomers due to hindered access to the oxetane ring . Computational modeling (e.g., DFT calculations) can predict electronic effects, while comparative kinetic studies under controlled conditions validate these hypotheses .
Advanced Research Questions
Q. How can computational methods predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Tools like EPI Suite and TEST software estimate physicochemical properties (e.g., logP, soil sorption) to model environmental distribution. Molecular dynamics simulations predict interactions with microbial enzymes, while QSAR models assess biodegradability. Experimental validation via OECD 301D (Closed Bottle Test) or HPLC-MS analysis of metabolite formation in soil/water systems is essential. Studies on similar compounds highlight the role of methoxy groups in slowing hydrolysis, necessitating long-term ecotoxicity assays .
Q. What strategies resolve contradictory data in bioactivity studies of structural analogs targeting neurotransmitter receptors?
- Methodological Answer : Contradictions often arise from isomer-specific effects or assay variability. For example, 3-methoxyamphetamine analogs show divergent receptor binding affinities depending on substitution patterns . To address this:
- Replicate studies under standardized conditions (e.g., uniform cell lines, receptor preparation methods).
- Perform meta-analyses of published IC₅₀ values to identify outliers.
- Use chiral chromatography to isolate enantiomers and test their individual activities.
- Cross-reference with computational docking studies to validate binding modes .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Variation of Substituents : Systematically modify methoxy, methyl, and benzyl groups to assess steric/electronic effects. For example, replacing the 3-methyl group with halogens or bulkier substituents can probe steric tolerance in receptor binding .
- Assay Selection : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) to minimize false positives.
- Data Normalization : Express activity relative to a common reference standard (e.g., serotonin reuptake inhibitors) to enable cross-study comparisons .
Q. How to assess the compound's stability under varying pH and temperature conditions for long-term storage?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% RH and analyzing degradation products via HPLC-MS at intervals (e.g., 0, 1, 3, 6 months). Buffered solutions (pH 1.2–9.0) incubated at 37°C can identify pH-sensitive functional groups (e.g., amine oxidation). Lyophilization or storage under inert gas (N₂/Ar) is recommended for hygroscopic or oxidation-prone derivatives .
Q. What methodologies quantify the compound's interactions with plasma proteins, and how does this affect pharmacokinetic predictions?
- Methodological Answer : Equilibrium dialysis or ultrafiltration coupled with LC-MS quantifies plasma protein binding. For instance, incubate the compound with human serum albumin (HSA) at physiological pH, separate free vs. bound fractions, and calculate binding percentages. High binding (>90%) suggests limited tissue distribution, requiring dose adjustment in preclinical models. Microsomal stability assays (e.g., liver microsomes + NADPH) further clarify metabolic clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
